molecular formula C7H10N2O B1580819 Pyrazine, 2-ethoxymethyl- CAS No. 65504-94-1

Pyrazine, 2-ethoxymethyl-

Cat. No.: B1580819
CAS No.: 65504-94-1
M. Wt: 138.17 g/mol
InChI Key: HAKYWHMNHHQQJR-UHFFFAOYSA-N
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Description

Pyrazine, 2-ethoxymethyl- is a heterocyclic organic compound with the chemical formula C8H10N2O. It is a colorless liquid with a sweet odor and is used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine derivatives, including Pyrazine, 2-ethoxymethyl-, can be synthesized through various methods. One common method involves the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Catalytic systems such as copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have also been used for the preparation of pyrazine derivatives . Another method involves the condensation reaction of diamines and epoxides using a copper-chromium catalyst .

Industrial Production Methods: Industrial production of pyrazine derivatives often involves the use of catalytic systems and high-temperature conditions to achieve high yields. The use of environmentally benign methods, such as green synthesis, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2-ethoxymethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyrazine derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of pyrazine derivatives can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction may produce pyrazine alcohols .

Scientific Research Applications

Pyrazine, 2-ethoxymethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazine derivatives are studied for their potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Some pyrazine derivatives are investigated for their potential use as anticancer and anti-inflammatory agents.

    Industry: Pyrazine compounds are used in the food industry as flavoring agents due to their characteristic aroma and taste.

Mechanism of Action

The mechanism of action of pyrazine, 2-ethoxymethyl- involves its interaction with specific molecular targets and pathways. For example, pyrazine derivatives can inhibit the growth of certain bacteria by interfering with their fatty acid synthesis pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    Pyrazinamide: An antituberculosis agent that interferes with fatty acid synthesis in Mycobacterium tuberculosis.

    Tetramethylpyrazine: Known for its antioxidant properties and potential therapeutic effects in cardiovascular diseases.

    Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.

Uniqueness: Pyrazine, 2-ethoxymethyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its sweet odor and versatility in various applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-(ethoxymethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKYWHMNHHQQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024947
Record name 2-(Ethoxymethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65504-94-1, 35250-48-7
Record name Methyl ethoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065504941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Ethoxymethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxymethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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